Methyl 4-methoxycinnamate
Methyl 4-methoxycinnamate
Methyl 4-methoxycinnamate is an alkyl cinnamate obtained by the formal condensation of carboy group of 4-methoxycinnamic acid with methanol. It is a monomethoxybenzene and an alkyl cinnamate.
Methyl trans-p-methoxycinnamate, also known as methyl (e)-p-methoxycinnamic acid or 4-methoxycinnamate methyl ester, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. Methyl trans-p-methoxycinnamate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl trans-p-methoxycinnamate is primarily located in the membrane (predicted from logP). Outside of the human body, methyl trans-p-methoxycinnamate can be found in herbs and spices. This makes methyl trans-p-methoxycinnamate a potential biomarker for the consumption of this food product.
Methyl trans-p-methoxycinnamate, also known as methyl (e)-p-methoxycinnamic acid or 4-methoxycinnamate methyl ester, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. Methyl trans-p-methoxycinnamate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl trans-p-methoxycinnamate is primarily located in the membrane (predicted from logP). Outside of the human body, methyl trans-p-methoxycinnamate can be found in herbs and spices. This makes methyl trans-p-methoxycinnamate a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
832-01-9
VCID:
VC21333754
InChI:
InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+
SMILES:
COC1=CC=C(C=C1)C=CC(=O)OC
Molecular Formula:
C11H12O3
Molecular Weight:
192.21 g/mol
Methyl 4-methoxycinnamate
CAS No.: 832-01-9
Cat. No.: VC21333754
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methyl 4-methoxycinnamate is an alkyl cinnamate obtained by the formal condensation of carboy group of 4-methoxycinnamic acid with methanol. It is a monomethoxybenzene and an alkyl cinnamate. Methyl trans-p-methoxycinnamate, also known as methyl (e)-p-methoxycinnamic acid or 4-methoxycinnamate methyl ester, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. Methyl trans-p-methoxycinnamate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl trans-p-methoxycinnamate is primarily located in the membrane (predicted from logP). Outside of the human body, methyl trans-p-methoxycinnamate can be found in herbs and spices. This makes methyl trans-p-methoxycinnamate a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 832-01-9 |
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | methyl (E)-3-(4-methoxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+ |
| Standard InChI Key | VEZIKIAGFYZTCI-VMPITWQZSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C(=O)OC |
| SMILES | COC1=CC=C(C=C1)C=CC(=O)OC |
| Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)OC |
| Melting Point | 94-95°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator